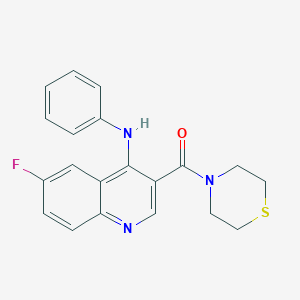

(6-Fluoro-4-(phénylamino)quinoléin-3-yl)(thiomorpholino)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-FLUORO-N-PHENYL-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, a thiomorpholine ring, and a fluorine atom

Applications De Recherche Scientifique

- La famille des fluoroquinolones, à laquelle appartient ce composé, est réputée pour ses puissantes propriétés antibactériennes. En incorporant des atomes de fluor à des positions spécifiques, ces composés présentent une pénétration accrue à travers les membranes cellulaires et inhibent la gyrase de l'ADN bactérien, ce qui les rend efficaces contre un large spectre de bactéries .

- Certains dérivés de ce composé ont démontré une activité antinéoplasique. Par exemple, les 5-cyclopropyl-6,8-difluoro-7-(2,6-diméthyl-4-pyridinyl)-5H-pyrazolo[4,3-c]quinoléin-3(2H)-ones inhibent la topoisomérase II dans les cellules HeLa (cancer mammalien). Une exploration plus approfondie de ses effets sur les lignées cellulaires cancéreuses et des mécanismes potentiels pourrait révéler des informations précieuses .

Activité antibactérienne

Potentiel antinéoplasique

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-FLUORO-N-PHENYL-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Attachment of the Thiomorpholine Ring: The thiomorpholine ring can be attached through nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with the quinoline intermediate.

Formation of the Final Compound: The final step involves the coupling of the phenyl group to the quinoline core, which can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura

Activité Biologique

6-Fluoro-N-phenyl-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a synthetic compound characterized by its unique structural features, including a quinoline core, a fluorinated phenyl group, and a thiomorpholine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The chemical formula for 6-fluoro-N-phenyl-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is C20H18FN3OS, with a molecular weight of approximately 367.44 g/mol. Its structure can be represented as follows:

Anticancer Properties

Research indicates that compounds with similar structural motifs have shown promising anticancer activity. For instance, studies on quinoline derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of kinase activity and induction of apoptosis. The specific biological activity of 6-fluoro-N-phenyl-3-(thiomorpholine-4-carbonyl)quinolin-4-amines in cancer cell lines is an area of ongoing investigation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Potential activity against bacteria | |

| Ion Channel Modulation | Opens KCNQ potassium channels |

The mechanism by which 6-fluoro-N-phenyl-3-(thiomorpholine-4-carbonyl)quinolin-4-amines exert their biological effects is likely multifaceted. It may involve:

- Enzyme Inhibition : Targeting specific kinases involved in cell signaling pathways.

- Ion Channel Modulation : Acting as openers of KCNQ potassium channels, which play critical roles in neuronal excitability and muscle contraction .

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of several quinoline derivatives, including those structurally similar to 6-fluoro-N-phenyl derivatives. The results showed significant inhibition of growth in various cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations .

Case Study 2: Ion Channel Interaction

Another study focused on the interaction of thiomorpholine derivatives with KCNQ potassium channels. The findings suggested that these compounds could effectively modulate channel activity, providing a potential therapeutic avenue for conditions like epilepsy and other neuronal disorders .

Propriétés

IUPAC Name |

(4-anilino-6-fluoroquinolin-3-yl)-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3OS/c21-14-6-7-18-16(12-14)19(23-15-4-2-1-3-5-15)17(13-22-18)20(25)24-8-10-26-11-9-24/h1-7,12-13H,8-11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFONIRAUVLZKNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.